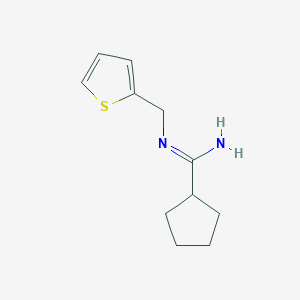

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is a chemical compound with the molecular formula C11H16N2S and a molecular weight of 208.32 g/mol This compound features a cyclopentane ring attached to a carboximidamide group, with a thiophen-2-ylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide typically involves the reaction of cyclopentanecarboxylic acid with thiophen-2-ylmethylamine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carboximidamide bond .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboximidamide group can be reduced to form corresponding amines.

Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic reagents such as bromine or chlorinating agents are used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the carboximidamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- N-(thiophen-3-ylmethyl)cyclopentanecarboximidamide

- N-(furan-2-ylmethyl)cyclopentanecarboximidamide

- N-(pyridin-2-ylmethyl)cyclopentanecarboximidamide

Uniqueness

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

N-(thiophen-2-ylmethyl)cyclopentanecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones, which are responsible for stimulating insulin secretion in response to meals. Inhibition of DPP-IV can lead to increased levels of these hormones, thereby enhancing insulin secretion and lowering blood glucose levels. This mechanism makes DPP-IV inhibitors valuable in the treatment of type 2 diabetes mellitus.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a cyclopentane ring and a thiophene moiety, which are significant for its biological activity.

DPP-IV Inhibition

Research indicates that this compound exhibits strong inhibitory activity against DPP-IV. This inhibition leads to:

- Increased Insulin Secretion : By preventing the breakdown of incretin hormones, the compound promotes insulin release from pancreatic beta cells.

- Improved Glycemic Control : Studies have shown that compounds with similar structures effectively lower blood glucose levels in animal models of diabetes .

Case Studies

Several case studies have highlighted the effectiveness of DPP-IV inhibitors, including this compound:

- Case Study 1 : In a study involving diabetic rats, administration of the compound resulted in a significant reduction in fasting blood glucose levels compared to control groups. The observed decrease was attributed to enhanced insulin secretion and improved insulin sensitivity .

- Case Study 2 : A clinical trial evaluated the safety and efficacy of a related compound in human subjects with type 2 diabetes. Results demonstrated that participants experienced improved glycemic control without significant side effects, reinforcing the potential therapeutic benefits of DPP-IV inhibitors .

Table 1: Comparison of Biological Activities

| Compound | DPP-IV Inhibition | Effect on Blood Glucose | Insulin Secretion |

|---|---|---|---|

| This compound | High | Significant Reduction | Increased |

| Sitagliptin | Moderate | Moderate Reduction | Increased |

| Saxagliptin | High | Significant Reduction | Increased |

The mechanism by which this compound inhibits DPP-IV involves binding to the enzyme's active site, thereby preventing substrate access. This competitive inhibition results in prolonged activity of incretin hormones such as GLP-1 (glucagon-like peptide-1), leading to enhanced insulin secretion and reduced glucagon levels.

Properties

Molecular Formula |

C11H16N2S |

|---|---|

Molecular Weight |

208.33 g/mol |

IUPAC Name |

N'-(thiophen-2-ylmethyl)cyclopentanecarboximidamide |

InChI |

InChI=1S/C11H16N2S/c12-11(9-4-1-2-5-9)13-8-10-6-3-7-14-10/h3,6-7,9H,1-2,4-5,8H2,(H2,12,13) |

InChI Key |

HYQBTRXTFGFWCI-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(=NCC2=CC=CS2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.